Lipophilicity vs. Salicylic Acid
The 5-ethyl substitution significantly increases the lipophilicity of the salicylic acid core. The calculated XLogP3 for 5-ethyl-2-hydroxybenzoic acid is 3.2. [1] In contrast, the parent compound, salicylic acid (2-hydroxybenzoic acid), has a calculated XLogP3 of approximately 2.2. [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Salicylic acid: 2.2 |
| Quantified Difference | Δ = 1.0 log unit |
| Conditions | Computed value using XLogP3 algorithm (PubChem) |
Why This Matters
This ~1 log unit increase in lipophilicity can translate to enhanced membrane permeability and altered pharmacokinetic properties, making the compound a distinct chemical probe or lead optimization intermediate compared to the more polar parent salicylic acid.
- [1] PubChem. (2025). Computed Properties for 5-Ethyl-2-hydroxybenzoic acid (CID 438930). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for Salicylic acid (CID 338). National Center for Biotechnology Information. View Source
